Evatanepag sodium, chemically known as 2-[3-({N-[(4-tert-butylphenyl)methyl]pyridine-3-sulfonamido}methyl)phenoxy]acetic acid, is a small molecule drug primarily investigated for its role as an agonist of the prostanoid EP2 receptor. It has been explored in clinical trials for applications such as the treatment of tibial fractures. The compound is recognized for its potential to promote local bone formation, making it a subject of interest in regenerative medicine and orthopedics .
Evatanepag sodium is classified as an investigational drug and falls under the category of small molecule drugs. It is derived from a series of synthetic processes involving phenoxyacetic acid derivatives and sulfonamides. The compound is associated with Pfizer Inc., which has been involved in its development and clinical testing .
The synthesis of Evatanepag sodium involves several key steps:
The industrial production of this compound emphasizes optimizing yield and purity, often utilizing high-performance liquid chromatography for purification purposes.
Evatanepag sodium has a molecular formula of and an average molecular weight of approximately 468.57 g/mol. The structural representation includes various functional groups characteristic of its activity as a prostanoid receptor agonist:
The three-dimensional structure reveals significant interactions with the EP2 receptor, which are crucial for its biological activity .
Evatanepag sodium undergoes various chemical reactions, including:
These reactions are essential for modifying the compound for enhanced efficacy or altered pharmacokinetic properties.
Evatanepag sodium acts primarily as an agonist for the EP2 receptor, which is part of the prostanoid receptor family. This mechanism involves binding to the EP2 receptor and mimicking the effects of prostaglandin E2 (PGE2). The activation of this receptor leads to several downstream effects, including:
Research indicates that Evatanepag sodium's selective action on the EP2 receptor may contribute to its therapeutic effects in bone healing processes .
The physical and chemical properties of Evatanepag sodium include:
These properties suggest that Evatanepag sodium has limited solubility in water but may exhibit favorable permeability characteristics due to its lipophilicity .
Evatanepag sodium has been primarily investigated for its potential in treating tibial fractures by promoting bone healing through its action on the EP2 receptor. Its applications extend into research areas focused on regenerative medicine, particularly in enhancing bone regeneration processes following injury or surgical intervention. Clinical trials have explored its efficacy in various orthopedic settings, highlighting its relevance in improving patient outcomes post-fracture .
The development of Evatanepag sodium originated from efforts to overcome significant limitations associated with cyclooxygenase-2 (COX-2) inhibitors (coxibs), which faced severe setbacks due to cardiovascular safety concerns despite their initial promise as anti-inflammatory therapeutics [3]. Researchers recognized that downstream targeting of specific prostaglandin receptors could provide greater therapeutic precision than broad COX-2 inhibition. Prostaglandin E2 (PGE2) signaling through its EP2 receptor subtype emerged as a compelling target due to its dual role in bone metabolism and inflammation regulation [3] [5].
The biological rationale centered on EP2 receptor's Gαs-coupled mechanism, where activation stimulates intracellular cyclic AMP (cAMP) production, triggering pathways essential for osteoblast differentiation and bone formation [3] [6]. Early genetic studies demonstrated that EP2 receptor knockout mice exhibited impaired fracture healing, confirming this receptor's critical role in skeletal repair [5]. Simultaneously, research identified excessive PGE2/EP2 signaling as a driver of inflammation in conditions like asthma and neurodegenerative diseases, creating a therapeutic dichotomy: Selective EP2 agonism could promote bone healing, while EP2 antagonism might treat inflammatory conditions [3] [6]. This dual potential motivated pharmaceutical development of receptor-specific compounds, culminating in the discovery of non-prostanoid EP2 agonists that avoided the stability and selectivity issues of natural prostaglandins [5].
Table 1: Key Biological Rationales for EP2-Targeted Drug Development
Physiological Process | EP2 Receptor Role | Therapeutic Opportunity |
---|---|---|
Bone metabolism | cAMP-mediated osteoblast differentiation | Fracture healing and bone defect repair |
Inflammatory response | Pro-inflammatory cytokine production | Asthma and inflammatory disease modulation |
Mast cell regulation | Inhibition of IgE-mediated degranulation | Allergic reaction suppression |
Neuronal signaling | Neurotoxicity and neuroinflammation modulation | Neurodegenerative disease applications |
Pfizer spearheaded the translational research program that identified sulfonamide compounds as selective EP2 agonists through systematic screening and medicinal chemistry optimization [5] [9]. The initial lead compound, designated CP-533536 (later named Evatanepag free acid), emerged from a chemical class structurally distinct from natural prostaglandins, marking a significant departure from earlier prostanoid-based approaches [5] [7]. Pfizer's researchers implemented strategic molecular modifications to enhance receptor specificity, metabolic stability, and binding affinity, ultimately achieving nanomolar potency at the human EP2 receptor (EC50 = 5.0 nM) with minimal activity at other prostanoid receptors (EP1, EP3, EP4, FP, IP, TP) [2] [5] [8].
Preclinical validation demonstrated CP-533536's exceptional bone anabolic properties. In rat fracture models, local administration of CP-533536 significantly accelerated healing by stimulating new bone formation across trabecular, endocortical, and periosteal surfaces [5] [7] [9]. The compound induced robust callus formation and enhanced mechanical strength at fracture sites, outperforming control groups by approximately 40-60% in bone volume and density metrics [5]. These findings were documented in the seminal 2009 publication "Discovery of CP-533536: an EP2 receptor selective prostaglandin E2 (PGE2) agonist that induces local bone formation," which established the pharmacological profile of this novel compound class [5].
Pfizer advanced the compound into Phase 2 clinical trials across multiple countries (United States, Japan, Australia, Canada, and several European nations) specifically targeting tibial fracture healing applications [9]. The development program represented one of the first clinical translations of selective EP2 agonism for orthopedic indications.
Table 2: Pfizer's Developmental Timeline for CP-533536/Evatanepag
Development Phase | Key Achievements | Reference Year |
---|---|---|
Lead identification | Sulfonamide scaffold discovery with selective EP2 agonism | Pre-2008 |
Preclinical optimization | Enhancement of pharmacokinetic profile and receptor specificity | 2008 |
In vivo validation | Demonstrated fracture healing efficacy in rat models | 2009 |
Clinical translation | Initiation of multinational Phase 2 trials for tibial fractures | 2008-2009 |
The transition from the free acid form (CP-533536) to the sodium salt (Evatanepag sodium) represented a critical pharmaceutical optimization to enhance drug-like properties. The molecular structure of CP-533536 features three key domains: (1) a 3-pyridylsulfonyl group serving as the southern pharmacophore, (2) a central tertiary amine linker, and (3) a phenoxyacetic acid moiety as the northern component with an incorporated tert-butylbenzyl group [1] [5] [7]. This configuration yielded a non-prostanoid structure with the empirical formula C₂₅H₂₈N₂O₅S (molecular weight 468.57 g/mol) [7].
The conversion to Evatanepag sodium (chemical name: Sodium 2-(3-{[{[4-(1,1-dimethylethyl)phenyl]methyl}(pyridin-3-ylsulfonyl)amino]methyl}phenoxy)acetate) introduced a sodium counterion to the carboxylic acid group, producing a salt with the molecular formula C₂₅H₂₇N₂O₅S·Na (molecular weight 490.55 g/mol) [1] [8] [10]. This modification significantly improved aqueous solubility and bioavailability while retaining the selective EP2 agonist activity. The sodium salt formation is evidenced in the structural data by the replacement of the carboxylic acid proton (COOH) with a sodium ion (COO⁻Na⁺) coordination [1] [4] [8].
The crystalline salt form (CAS No. 223490-49-1) demonstrated enhanced stability and handling properties compared to the free acid (CAS No. 223488-57-1), facilitating pharmaceutical processing and formulation development [1] [7] [8]. Crucially, the modification did not alter the receptor binding affinity, as both forms exhibited identical EP2 receptor potency (EC50 = 5.0 nM) in pharmacological assays [2] [8]. The structural evolution thus represented a pharmaceutical optimization rather than a pharmacological redesign, maintaining the carefully engineered receptor interactions while improving developability characteristics for clinical application.
Table 3: Comparative Molecular Properties of Evatanepag Forms
Property | CP-533536 (Free Acid) | Evatanepag Sodium |
---|---|---|
Chemical name | 2-(3-((((4-(tert-butyl)benzyl)(pyridin-3-ylsulfonyl)amino)methyl)phenoxy)acetic acid | Sodium 2-(3-{[{[4-(1,1-dimethylethyl)phenyl]methyl}(pyridin-3-ylsulfonyl)amino]methyl}phenoxy)acetate |
Molecular formula | C₂₅H₂₈N₂O₅S | C₂₅H₂₇N₂O₅S·Na |
Molecular weight | 468.57 g/mol | 490.55 g/mol |
CAS number | 223488-57-1 | 223490-49-1 |
Key structural feature | Carboxylic acid group (-COOH) | Carboxylate sodium salt (-COO⁻Na⁺) |
Solubility profile | Limited aqueous solubility | Enhanced aqueous solubility |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7